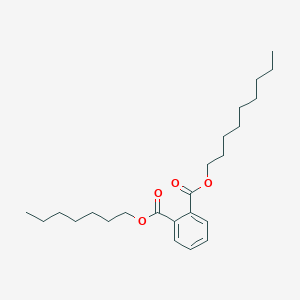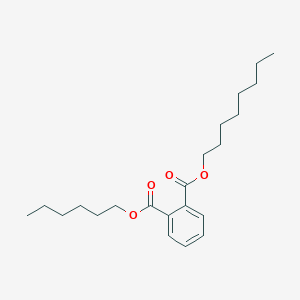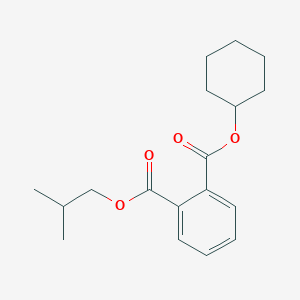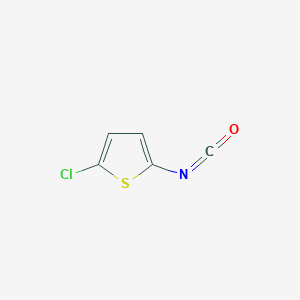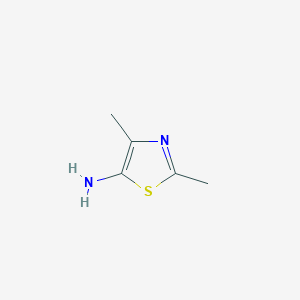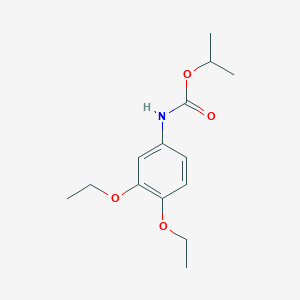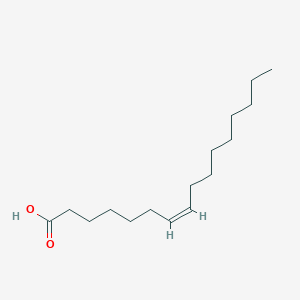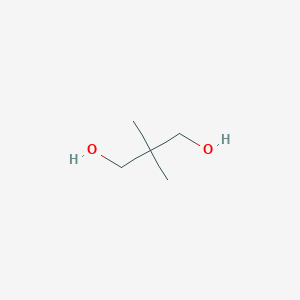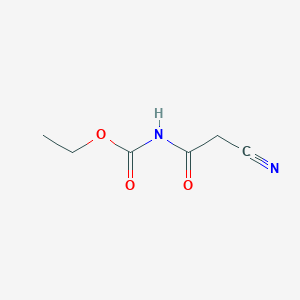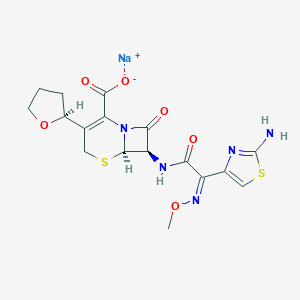
Cefovecin-Natrium
Übersicht
Beschreibung
Cefovecin sodium is a third-generation cephalosporin antibiotic primarily used in veterinary medicine. It is marketed under the trade name Convenia and is used to treat skin infections in cats and dogs caused by bacteria such as Pasteurella multocida, Staphylococcus intermedius, and Streptococcus canis . Cefovecin sodium is notable for its long-acting properties, allowing for single-dose administration, which ensures compliance and reduces the risk of missed doses .
Wissenschaftliche Forschungsanwendungen
Cefovecin sodium is extensively used in veterinary medicine for treating skin infections in cats and dogs . Its long-acting nature makes it particularly useful in ensuring compliance with treatment regimens.
Wirkmechanismus
Cefovecin sodium exerts its antibacterial effects by interfering with the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis, leading to cell death . Due to its high protein-binding properties, cefovecin sodium is not effective against certain bacteria such as Pseudomonas and Enterococcus .
Safety and Hazards
Zukünftige Richtungen
Cefovecin sodium’s convenient one-time dosing eliminates reliance on owner compliance while providing efficacy similar to that of traditional oral antibiotic regimens . In vitro cefovecin protein binding was evaluated in plasma from 22 nondomestic species representing a broad range of taxa . These findings may aid in selecting species for cefovecin pharmacokinetic research and for empirical treatment of infections caused by susceptible bacteria .
Biochemische Analyse
Biochemical Properties
Cefovecin sodium interacts with penicillin-binding proteins in bacterial cell walls, blocking cell wall synthesis and resulting in cell death . This interaction is key to its role in biochemical reactions. It is highly protein-bound and has a long duration of activity .
Cellular Effects
Cefovecin sodium exerts its effects on various types of cells, particularly bacterial cells. It inhibits cell wall mucopeptide synthase, thereby hindering cell wall mucopeptide synthesis, causing bacterial cell wall defects, bacterial expansion, and lysis . This impacts cellular function, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cefovecin sodium involves binding to penicillin-binding proteins in the bacterial cell wall. This binding inhibits the synthesis of the bacterial cell wall, leading to cell death . It does not affect species of Pseudomonas or Enterococcus due to its high protein-binding .
Temporal Effects in Laboratory Settings
The antimicrobial effects of Cefovecin sodium last for 14 days following administration . Over time, the presence of subtherapeutic concentrations after the resolution of infections is associated with the development of resistance in microbes .
Dosage Effects in Animal Models
In drug studies, Cefovecin sodium administered to dogs was 92.4% effective against skin infections at the recommended dosage . In cats, it was 96.8% effective against skin infections . The effects of the product vary with different dosages in animal models, and high doses may lead to adverse effects .
Metabolic Pathways
Cefovecin sodium is involved in the metabolic pathway that disrupts bacterial cell wall synthesis . It binds to penicillin-binding proteins, which are enzymes involved in the final step of cell wall biosynthesis .
Transport and Distribution
Cefovecin sodium is administered via subcutaneous injection . It is highly protein-bound, which may influence its transport and distribution within cells and tissues .
Subcellular Localization
As an antibiotic, Cefovecin sodium does not have a specific subcellular localization within animal cells. Within bacterial cells, it targets the cell wall, specifically the penicillin-binding proteins involved in cell wall synthesis .
Vorbereitungsmethoden
The synthesis of cefovecin sodium involves several steps. One method includes the reaction of a THF Cephem compound with a MAEM compound . Another process involves treating 2-(Z)-methoxyimino-2-(2-tritylaminothiazol-4-yl)acetic acid hydrochloride with mesyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to produce a mesylate compound. This compound is then condensed with a cephem compound, followed by deprotection and hydrolysis to yield cefovecin sodium . Industrial production methods focus on optimizing these reactions to increase yield and purity while reducing production costs .
Analyse Chemischer Reaktionen
Cefovecin sodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the cefovecin molecule, potentially altering its antibacterial activity.
Substitution Reactions: Common reagents used in these reactions include mesyl chloride and DIPEA.
Vergleich Mit ähnlichen Verbindungen
Cefovecin sodium is part of the cephalosporin class of antibiotics, which includes other compounds such as ceftriaxone, cefotaxime, and ceftazidime . Compared to these antibiotics, cefovecin sodium is unique due to its long-acting properties, allowing for single-dose administration . This feature makes it particularly advantageous in veterinary medicine, where ensuring compliance with treatment regimens can be challenging.
Eigenschaften
| { "Design of the Synthesis Pathway": "Cefovecin sodium can be synthesized by a multistep process starting from 7-aminocephalosporanic acid (7-ACA) via a series of chemical reactions.", "Starting Materials": ["7-aminocephalosporanic acid", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "triethylamine", "thionyl chloride", "4-methyl-2-pentanone", "sodium borohydride", "acetic acid", "sodium hydroxide"], "Reaction": [ "7-aminocephalosporanic acid is first reacted with chloroacetic acid in the presence of sodium bicarbonate and triethylamine to form the intermediate 7-[(2-carboxyethyl)thio]cephalosporanic acid.", "The intermediate is then treated with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with 4-methyl-2-pentanone in the presence of sodium borohydride to form the key intermediate, cefovecin.", "Cefovecin is then converted to the sodium salt by reacting with sodium hydroxide in acetic acid." ] } | |
CAS-Nummer |
141195-77-9 |
Molekularformel |
C17H19N5NaO6S2 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H19N5O6S2.Na/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9;/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26);/b21-10-;/t9-,11+,15+;/m0./s1 |
InChI-Schlüssel |
KFMRMRJGHFUFOV-VQWMGBAQSA-N |
Isomerische SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O.[Na] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)[O-].[Na+] |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O.[Na] |
Synonyme |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(2S)-tetrahydro-2-furanyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt (1:1); [6R-[3(S*),6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]am |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



